Tricyclene

概要

説明

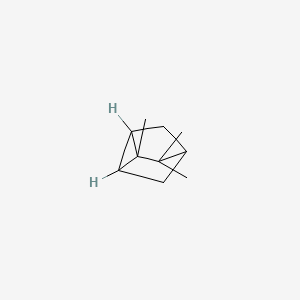

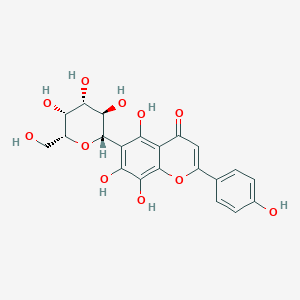

トリシクレンは、サルビア・エジプティアカ、ポリアルティア・スベロサ、エレットエリア・カルダモムなどのさまざまな植物種のエッセンシャルオイルに自然に存在する三環式モノテルペンです .

2. 製法

合成経路と反応条件: トリシクレンは、異種メバロン酸経路とアビエス・グランディスゲラニル二リン酸シンターゼ、ニコチアナ・シルベストリス・トリシクレンシンターゼを導入することで、大腸菌で合成することができます . 初期のシェイクフラスコ発酵は30°Cで行われ、トリシクレンの力価は0.060 mg/Lでした。 トリシクレンシンターゼをコードする遺伝子のコピー数を増やし、N末端領域の切断を最適化することにより、力価は47.671 mg/Lに大幅に向上しました .

工業生産方法: トリシクレンの工業生産には、大腸菌などの遺伝子組み換え微生物を使用し、高収量の化合物を生産する方法があります。 このプロセスには、温度や遺伝子発現レベルなどの発酵条件を最適化して、トリシクレンの生産を最大化することが含まれます .

3. 化学反応解析

反応の種類: トリシクレンは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応は、化合物の構造を修飾し、特定の用途に適した特性を強化するために不可欠です。

一般的な試薬と条件:

酸化: トリシクレンは、酸性条件下で過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。

還元: トリシクレンの還元は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。

置換: トリシクレンを含む置換反応は、通常、制御された条件下でハロゲンまたはその他の求電子剤を使用します。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまな酸化、還元、置換されたトリシクレン誘導体が含まれ、これらはさまざまな工業用および医薬用途で使用できます。

4. 科学研究への応用

トリシクレンは、以下を含む幅広い科学研究に適用されています。

化学: トリシクレンは、他の複雑な有機化合物を合成するための前駆体として使用されます。

生物学: 抗菌作用および抗真菌作用の潜在的な可能性について研究されています。

医学: トリシクレンは、新しい医薬品開発における潜在的な用途について研究されています。

科学的研究の応用

Tricyclene has a wide range of scientific research applications, including:

Chemistry: this compound is used as a precursor for synthesizing other complex organic compounds.

Biology: It is studied for its potential antimicrobial and antifungal properties.

Medicine: this compound is being explored for its potential use in developing new pharmaceuticals.

Industry: The compound is used in the production of fragrances, flavors, and biofuels.

Safety and Hazards

将来の方向性

Tricyclene holds potential for the development of medicinal and fuel applications . It is a valuable product that naturally occurs in the essential oils of a number of plant species . It was reported that plant essential oils rich in this compound have antioxidant , antitumor , and antimicrobial properties. The candidate genes encoding GGPS, (-)-alpha/beta-pinene, this compound synthase, ABC transporters, non-specific lipid-transfer protein-like protein, phosphomethylpyrimidine synthase, ERFs and pathogen responses may play important roles in regulating the yield of oleoresin .

作用機序

トリシクレンの作用機序には、生物系内の特定の分子標的と経路との相互作用が含まれます。トリシクレンは、酵素や受容体に結合することにより作用し、それらの活性を調節します。 トリシクレンの作用に関与する正確な分子標的と経路はまだ調査中ですが、細胞シグナル伝達や代謝など、さまざまな生化学的プロセスに影響を与えると考えられています .

類似化合物:

- α-ピネン

- β-ピネン

- カンフェン

- リモネン

比較: トリシクレンは、その三環式構造により、これらの化合物の中で独特であり、明確な化学的および物理的特性を与えています。α-ピネンやβ-ピネンなどの二環式モノテルペンとは異なり、トリシクレンの三環式構造は、特定の化学反応においてより大きな安定性と反応性を提供します。 さらに、トリシクレンの独特の構造は、特定の工業用および医薬用途に適した貴重な化合物となっています .

生化学分析

Biochemical Properties

Tricyclene plays a significant role in biochemical reactions, particularly in the biosynthesis of other terpenoids. It interacts with enzymes such as geranyl diphosphate synthase and this compound synthase . Geranyl diphosphate synthase catalyzes the formation of geranyl diphosphate, which is then converted to this compound by this compound synthase . These interactions are crucial for the production of this compound and its derivatives.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the biosynthesis of other terpenoids, thereby modulating the metabolic flux within the cell . Additionally, this compound can impact cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of enzymes such as this compound synthase, facilitating the conversion of geranyl diphosphate to this compound . This binding interaction is essential for the catalytic activity of the enzyme and the subsequent production of this compound. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under specific conditions, but its stability can be affected by factors such as temperature and pH . Long-term exposure to this compound has been observed to influence cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on cellular function and metabolism . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the mevalonate pathway and the biosynthesis of other terpenoids . It interacts with enzymes such as geranyl diphosphate synthase and this compound synthase, which are essential for its production and conversion . This compound can also affect metabolic flux by modulating the activity of these enzymes and altering the levels of metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its accumulation in certain tissues.

Subcellular Localization

This compound is localized within specific subcellular compartments, including the endoplasmic reticulum and mitochondria . This localization is directed by targeting signals and post-translational modifications that guide this compound to its appropriate cellular destinations. The subcellular localization of this compound can affect its activity and function, as well as its interactions with other biomolecules.

準備方法

Synthetic Routes and Reaction Conditions: Tricyclene can be synthesized in Escherichia coli by introducing the heterologous mevalonate pathway along with Abies grandis geranyl diphosphate synthase and Nicotiana sylvestris this compound synthase . The initial shake-flask fermentation at 30°C yielded a this compound titer of 0.060 milligrams per liter. By increasing the copy number of the this compound synthase-coding gene and optimizing the truncation in the N-terminal region, the titer was significantly improved to 47.671 milligrams per liter .

Industrial Production Methods: The industrial production of this compound involves the use of genetically engineered microorganisms, such as Escherichia coli, to produce high yields of the compound. The process includes optimizing the fermentation conditions, such as temperature and gene expression levels, to maximize the production of this compound .

化学反応の分析

Types of Reactions: Tricyclene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving this compound often use halogens or other electrophiles under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used in different industrial and medicinal applications.

類似化合物との比較

- α-Pinene

- β-Pinene

- Camphene

- Limonene

Comparison: Tricyclene is unique among these compounds due to its tricyclic structure, which imparts distinct chemical and physical properties. Unlike α-pinene and β-pinene, which are bicyclic monoterpenes, this compound’s tricyclic structure provides greater stability and reactivity in certain chemical reactions. Additionally, this compound’s unique structure makes it a valuable compound for specific industrial and medicinal applications .

特性

IUPAC Name |

1,7,7-trimethyltricyclo[2.2.1.02,6]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-9(2)6-4-7-8(5-6)10(7,9)3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBYUSWBLVXTQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C1(C3C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858714 | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

152.00 to 153.00 °C. @ 760.00 mm Hg | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

508-32-7 | |

| Record name | Tricyclene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=508-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo[2.2.1.02,6]heptane, 1,7,7-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7,7-trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICYCLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA0ARA1GHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

67 - 68 °C | |

| Record name | 1,7,7-Trimethyltricyclo[2.2.1.02,6]heptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tricyclene?

A1: this compound has a molecular formula of C10H16 and a molecular weight of 136.23 g/mol.

Q2: How is this compound produced synthetically?

A3: this compound can be produced through the catalytic isomerization of α-pinene. [] This process often utilizes catalysts such as chromia-alumina or various alumina catalysts with varying acid strengths. [, ]

Q3: How does the acid strength of the catalyst influence the isomerization of α-pinene to this compound?

A4: Stronger acid sites on the catalyst generally favor the formation of monocyclic byproducts during the isomerization of α-pinene. This results in a lower selectivity ratio of bi- and tricyclic products, including this compound. [] Conversely, weaker acid sites are favorable for maximizing this compound production. []

Q4: What other catalysts have been explored for the transformation of camphene to this compound?

A5: Researchers have investigated various aluminophosphate-based molecular sieves for this catalytic transformation, including AlPO4-5, AlPO4-11, SAPO-5, SAPO-11, and others. [] The selectivity towards this compound is again influenced by the acidity and space velocity used in the reaction. []

Q5: Can this compound be used as a solvent in the production of air-filled polymeric microcapsules?

A6: While this compound has been investigated as a solvent for encapsulating biodegradable polyesters in the production of air-filled polymeric microcapsules, its high melting point (>30°C) presents challenges for industrial production. [, ]

Q6: How are this compound and other terpenes typically analyzed in complex mixtures like plant extracts?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for separating, identifying, and quantifying this compound and other terpenes in complex mixtures. [, , , , , , ]

Q7: What is the role of solid-phase microextraction (SPME) in analyzing this compound?

A9: SPME serves as a sample preparation technique for concentrating volatile compounds like this compound from a sample matrix (e.g., plant material) before GC-MS analysis. [, ] This pre-concentration step enhances the detection sensitivity and allows for the identification of trace components.

Q8: Are there any known applications of this compound that leverage its potential biocompatibility or biodegradability?

A10: While the provided research articles don't directly explore this compound's biocompatibility or biodegradability, its use as a potential solvent in the production of air-filled polymeric microcapsules suggests investigations into its interaction with biological systems. [, ] Further research is needed to fully understand its behavior in these contexts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

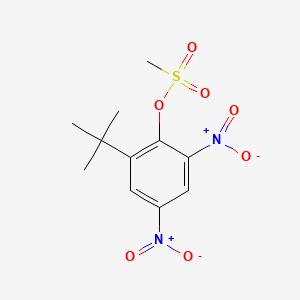

![N,N-diethyl-4-[oxo-(2,4,6-trimethylphenyl)methyl]benzamide](/img/structure/B1222806.png)

![5-[2-(6-Hydroxy-3-methyl-2-benzofuranyl)-2-oxoethyl]-2-furancarboxylic acid ethyl ester](/img/structure/B1222808.png)